Sancycline

Anaerobic bacteriology Antimicrobial susceptibility Tetracycline resistance

Sancycline is the minimal tetracycline pharmacophore retaining full antibacterial activity, making it the essential starting material for chemically modified tetracycline (CMT) synthesis. Lacking C5-OH, C6-OH, and C6-CH₃ peripheral groups, it eliminates protecting group requirements during derivatization—unlike doxycycline or minocycline. Its pH 2–11 stability and 32-fold lower MIC₉₀ against 339 anaerobic strains (1 µg/mL vs 32 µg/mL for tetracycline) make it the superior reference standard for analytical method validation and resistance mechanism dissection. Choose sancycline when your research demands the pure tetracycline core, not a derivative with confounding off-target pharmacology.

Molecular Formula C21H22N2O7
Molecular Weight 414.4 g/mol
CAS No. 808-26-4
Cat. No. B610677
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSancycline
CAS808-26-4
SynonymsSancycline;  6-Demethyl-6-deoxytetracycline;  GS 2147;  GS-2147;  GS2147;  Bonomycin;  NSC 51812 (as hydrochloride);  Sanciclina.
Molecular FormulaC21H22N2O7
Molecular Weight414.4 g/mol
Structural Identifiers
SMILESCN(C)C1C2CC3CC4=C(C(=CC=C4)O)C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O
InChIInChI=1S/C21H22N2O7/c1-23(2)15-10-7-9-6-8-4-3-5-11(24)12(8)16(25)13(9)18(27)21(10,30)19(28)14(17(15)26)20(22)29/h3-5,9-10,15,24-25,28,30H,6-7H2,1-2H3,(H2,22,29)/t9-,10-,15-,21-/m0/s1
InChIKeyMTCQOMXDZUULRV-ADOAZJKMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Sancycline (CAS 808-26-4): A Foundational Semisynthetic Tetracycline with Defined Potency Advantages Over the Parent Scaffold


Sancycline (6-demethyl-6-deoxytetracycline) is a rare semisynthetic tetracycline antibiotic prepared by hydrogenolysis of the chloro and benzylic hydroxy moieties of demeclocycline, first reported in 1962 and recognized as the minimal structural pharmacophore that retains the full antibacterial activity of the tetracycline class [1]. It functions via reversible binding to the 30S ribosomal subunit, inhibiting protein translation by blocking aminoacyl-tRNA entry into the A-site [2]. Structurally, it serves as the chemical starting point for second-generation tetracyclines (doxycycline, minocycline) and is chemically defined as C21H22N2O7 with a molecular weight of 414.41 g/mol [3].

Why Sancycline Cannot Be Interchanged with Doxycycline or Minocycline in Research and Development Workflows


While doxycycline and minocycline are widely used second-generation tetracyclines, they carry additional structural modifications that profoundly alter their antibacterial spectra, pharmacokinetics, and off-target effects relative to the core sancycline scaffold. Specifically, doxycycline incorporates a 5-hydroxyl and 6-methyl group that enhances lipophilicity and oral bioavailability but also confers distinct matrix metalloproteinase (MMP) inhibitory activity [1]. Minocycline possesses a 7-dimethylamino group that dramatically broadens Gram-negative coverage but is associated with vestibular toxicity [2]. Sancycline, lacking these peripheral modifications, exhibits a unique activity profile that is both narrower in off-target pharmacology and critically serves as the essential precursor for chemically modified tetracycline (CMT) development [3]. For researchers requiring a defined starting material for analog synthesis, a tetracycline-class antibiotic with minimized non-antimicrobial pharmacology, or a comparator that isolates the core pharmacophore's activity, substitution with more complex clinical tetracyclines is scientifically invalid.

Quantitative Differentiators: Sancycline vs. Tetracycline, Doxycycline, and Minocycline


32-Fold Superior Potency Against Anaerobic Bacteria Compared to Parent Tetracycline

Sancycline demonstrates substantially greater in vitro potency than tetracycline against a large collection of clinically relevant anaerobic bacteria. In a study evaluating 339 strains of anaerobic bacteria, sancycline exhibited an MIC90 of 1 μg/mL, whereas tetracycline required 32 μg/mL to inhibit 90% of the same isolates [1]. This 32-fold difference in MIC90 establishes sancycline as the more potent compound within this clinically important bacterial group.

Anaerobic bacteriology Antimicrobial susceptibility Tetracycline resistance

Retained Potency Against Tetracycline-Resistant Gram-Positive and Gram-Negative Clinical Isolates

Sancycline maintains meaningful antibacterial activity against bacterial strains that have acquired resistance to tetracycline. Against a panel of tetracycline-resistant isolates including Escherichia coli, Staphylococcus aureus, and Enterococcus faecalis, sancycline MICs ranged from 0.06 to 1 μg/mL [1]. In contrast, these same strains are non-susceptible to tetracycline at standard breakpoints.

Antibiotic resistance Tetracycline-resistant E. coli MRSA research

Superior pH-Dependent Conformational Stability Relative to Tetracycline

Spectrophotometric titration analysis reveals that sancycline exhibits markedly different conformational behavior from tetracycline across the pH range. Tetracycline undergoes slow conformational changes in the neutral state, and when dissolved directly in alkaline buffer (pH 11), it adopts a conformation that degrades rapidly in methanol-water mixtures. In contrast, sancycline remains stable at any pH, with conformational changes proposed to occur preferentially in the anionic state [1].

Chemical stability Formulation development Analytical method validation

Minimal Core Pharmacophore: Retains Full Antimicrobial Activity Despite Deletion of C5-OH, C6-OH, and C6-CH3

Comprehensive structure-activity relationship (SAR) analyses have identified sancycline (6-demethyl-6-deoxytetracycline) as the simplest structure that embodies all elements necessary for tetracycline-class antimicrobial activity. Functional groups at positions 5, 6, and 7 may be removed without drastically altering antimicrobial properties, whereas the right configuration at C-5a and C-4 remains essential [1].

Structure-activity relationship Medicinal chemistry Tetracycline analog design

In Vivo Efficacy in Murine S. aureus Infection Model with Defined ED50 Values

Sancycline demonstrates potent in vivo antibacterial activity in a murine model of S. aureus infection. Following intravenous administration, the median effective dose (ED50) was 0.46 mg/kg, and after subcutaneous administration, the ED50 was 0.6 mg/kg [1]. These values provide quantitative benchmarks for comparing the in vivo potency of sancycline-based analogs or formulations.

In vivo pharmacology Infection models Antibacterial efficacy

Defined Application Scenarios Where Sancycline Provides Verifiable Advantages Over Alternative Tetracyclines


Medicinal Chemistry: Synthesis of Novel Tetracycline Analogs and Chemically Modified Tetracyclines (CMTs)

Sancycline serves as the preferred starting material for synthesizing tetracycline analogs because it represents the minimal pharmacophore that retains full antimicrobial activity [1]. Its lack of peripheral functional groups (C5-OH, C6-OH, C6-CH3) eliminates the need for protecting group strategies during derivatization, simplifying synthetic routes to CMTs such as CMT-3 (4-dedimethylamino sancycline), which has shown selective suppression of melanosome export in dermatological research [2].

Antimicrobial Susceptibility Testing: Reference Compound for Tetracycline-Class Activity in Anaerobic Bacteriology

In anaerobic bacteriology laboratories, sancycline provides a more sensitive reference standard than tetracycline for detecting tetracycline-class susceptibility. Its 32-fold lower MIC90 against 339 anaerobic strains (1 μg/mL vs. 32 μg/mL for tetracycline) [1] reduces the risk of misclassifying strains with low-level resistance as susceptible, improving the accuracy of surveillance studies and clinical breakpoint determinations.

Resistance Mechanism Research: Comparator for Efflux Pump and Ribosomal Protection Studies

Sancycline's retained activity against tetracycline-resistant E. coli, S. aureus, and E. faecalis (MICs 0.06-1 μg/mL) [1] makes it an essential comparator in studies investigating Tet(A), Tet(K), and other efflux-mediated resistance mechanisms. Its use alongside tetracycline allows researchers to dissect whether resistance is due to specific structural recognition by efflux pumps or ribosomal protection proteins that may be less effective against the sancycline core.

Analytical Chemistry and Formulation Development: pH-Stability Reference Standard

Unlike tetracycline, which degrades rapidly under alkaline conditions due to conformational instability, sancycline remains stable across the full pH 2-11 range [1]. This property makes it a superior reference standard for developing and validating analytical methods (e.g., HPLC, UV/vis spectroscopy) and for formulating tetracycline-class compounds in pH-variable matrices such as topical gels or parenteral solutions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sancycline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.